molecular formula C24H16BrClFN3O B2786729 5-(4-bromobenzyl)-3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one CAS No. 1189877-36-8

5-(4-bromobenzyl)-3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2786729
CAS No.: 1189877-36-8
M. Wt: 496.76
InChI Key: RRCNZNWLCKTAPR-UHFFFAOYSA-N
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Description

Its structure integrates a pyrimido[5,4-b]indol-4-one core substituted with halogenated benzyl groups: a 4-bromobenzyl moiety at position 5, a 2-chlorobenzyl group at position 3, and an 8-fluoro substituent. These halogen atoms and aromatic systems are critical for modulating electronic properties, steric effects, and binding interactions with biological targets such as viral proteins or receptors .

Properties

IUPAC Name

5-[(4-bromophenyl)methyl]-3-[(2-chlorophenyl)methyl]-8-fluoropyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrClFN3O/c25-17-7-5-15(6-8-17)12-30-21-10-9-18(27)11-19(21)22-23(30)24(31)29(14-28-22)13-16-3-1-2-4-20(16)26/h1-11,14H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCNZNWLCKTAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=C(C=C5)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-bromobenzyl)-3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a novel pyrimidoindole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound features a pyrimido[5,4-b]indole core with various substituents that influence its biological activity. The presence of bromine and chlorine atoms in the benzyl groups is particularly noteworthy as these halogenated groups can enhance lipophilicity and modulate receptor interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with substituted benzyloxy groups have shown enhanced activity against Mycobacterium tuberculosis, with some derivatives demonstrating minimum inhibitory concentrations (MIC) significantly lower than established antitubercular drugs like isoniazid and pyrazinamide .

CompoundMIC (μM)Reference DrugComparison
9a57.73Pyrazinamide2-fold less potent
9b12.23Pyrazinamide4-fold more potent
9c6.68Isoniazid8-fold more potent

This suggests that the compound may share similar or enhanced antimicrobial properties due to its structural characteristics.

Anti-inflammatory Activity

Inhibition of cyclooxygenase (COX) enzymes is a common mechanism for anti-inflammatory agents. Compounds structurally related to our target have shown varying degrees of COX-1 and COX-2 inhibition, with some derivatives exhibiting IC50 values in the low micromolar range . This could imply potential anti-inflammatory effects for the compound under consideration.

The precise mechanism of action for This compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes involved in inflammation and microbial resistance pathways.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzyl substituents can significantly alter biological activity. For example:

  • Bromine and chlorine substitutions enhance potency against microbial targets.
  • Fluorine substitution may improve bioavailability and receptor binding affinity.

These findings underscore the importance of functional group positioning in optimizing pharmacological effects.

Case Studies

A recent study highlighted a series of pyrimidoindole derivatives similar to our target compound, demonstrating promising results in preclinical models for both antimicrobial and anti-inflammatory activities. The study reported that specific substitutions led to improved efficacy against resistant strains of bacteria and reduced inflammatory responses in animal models .

Comparison with Similar Compounds

Table 1: Key Pyrimidoindole Analogues and Substituent Variations

Compound Name Substituents (Position) Biological Activity (IC50/EC50) Key References
Target Compound 5-(4-Br-benzyl), 3-(2-Cl-benzyl), 8-F Not explicitly reported Extrapolated
8-Fluoro-5-(4-F-benzyl)-3-(2-OMe-benzyl) (Compound 3) 5-(4-F-benzyl), 3-(2-OMe-benzyl), 8-F HBV inhibition: ~10 nM
3-(2-Cl-benzyl)-8-methyl 3-(2-Cl-benzyl), 8-Me No activity reported
5-(2-F-benzyl)-3-(3,4-diOMe-phenethyl) 5-(2-F-benzyl), 3-(3,4-diOMe-phenethyl) Unknown
5-(4-Cl-benzyl)-3-(4-Cl-benzyl) 5-(4-Cl-benzyl), 3-(4-Cl-benzyl), 8-F Moderate cytotoxicity

Key Observations:

Halogen vs. Methoxy Substitutions: The target compound’s 4-bromobenzyl and 2-chlorobenzyl groups enhance lipophilicity and steric bulk compared to the 4-fluorobenzyl and 2-methoxybenzyl groups in Compound 3. Bromine’s larger atomic radius may improve target binding through stronger van der Waals interactions but could increase cytotoxicity risks . This difference may reduce the target compound’s affinity for polar binding pockets .

Fluorine at Position 8 :

  • The 8-fluoro substituent is conserved across most analogues. Fluorine’s electron-withdrawing effect stabilizes the indole ring system and enhances metabolic stability, a feature critical for antiviral activity .

Methyl vs. Halogen at Position 8 :

  • The 8-methyl analogue (e.g., 3-(2-Cl-benzyl)-8-methyl) lacks significant bioactivity, highlighting the necessity of the 8-fluoro group for target engagement .

HBV Inhibition:

  • Compound 3 demonstrated nanomolar inhibitory activity against Hepatitis B virus (HBV) by reducing the viral marker HBeAg concentration. Molecular docking revealed interactions with HBV core protein residues (e.g., Tyr132, Thr109) via its fluorobenzyl and methoxybenzyl groups .
  • Target Compound : While direct data are unavailable, the bromine and chlorine substituents may alter binding kinetics. Bromine’s polarizability could strengthen hydrophobic interactions, but the absence of methoxy may reduce polar contacts.

Cytotoxicity Profiles:

  • The 5-(4-Cl-benzyl)-3-(4-Cl-benzyl) analogue showed moderate cytotoxicity (IC50 ~50 µM), whereas Compound 3 had lower cytotoxicity due to its fluorine and methoxy groups . The target compound’s bromine may increase cytotoxicity compared to fluorine-based analogues.

Crystallographic and Computational Insights

  • Compound 3 crystallized in a monoclinic P21/n space group with unit cell parameters a = 16.366 Å, b = 6.029 Å, c = 21.358 Å. Hirshfeld surface analysis showed dominant H···F and C···H interactions, stabilizing its crystal lattice .
  • The target compound’s bromine and chlorine atoms are expected to increase molecular volume and alter packing efficiency compared to Compound 3.

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